4-Chloro-3-methylisoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZMMMMDQVQCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441962 | |

| Record name | 4-Chloro-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-09-6 | |

| Record name | 5-Amino-4-chloro-3-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine (CAS: 166964-09-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical properties, outlines a putative synthetic pathway, and explores its current and potential applications in medicinal chemistry and crop science. Particular attention is given to its role as a versatile intermediate for compounds targeting neurological disorders and for the creation of next-generation herbicides and fungicides.

Chemical and Physical Properties

This compound is a stable, off-white solid at room temperature. Its chlorinated isoxazole ring structure imparts enhanced reactivity, making it a valuable synthon for further chemical modifications. The presence of a primary amine group allows for a wide range of functionalization, crucial for the synthesis of diverse and complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 166964-09-6 |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| Appearance | Off-white solid |

| Boiling Point | 245.1 °C at 760 mmHg |

| Flash Point | 102.0 °C |

| Density | 1.381 g/cm³ |

| Storage Conditions | 2-8°C, sealed in a dry, dark place |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5-Amino-3-methylisoxazole

A common method for the synthesis of 5-amino-3-methylisoxazole involves the cyclization of a suitable precursor. One documented approach involves the reaction of ethyl acetoacetate and hydroxylamine, followed by further transformations.

Experimental Protocol for a Related Precursor Synthesis (Illustrative): A detailed, multi-step synthesis for a related compound, 3-amino-5-methyl isoxazole, has been described in the patent literature (CN107721941B). This process involves:

-

Formation of acetyl acetonitrile from ethyl acetate and acetonitrile.

-

Reaction with p-toluenesulfonyl hydrazide to form a hydrazone.

-

Ring closure with hydroxylamine under alkaline conditions to yield the amino-isoxazole product.

Proposed Chlorination of 5-Amino-3-methylisoxazole

The introduction of a chlorine atom at the 4-position of the isoxazole ring can be achieved through electrophilic chlorination. A general method for the deaminative chlorination of aminoheterocycles could be adapted for this purpose.

Proposed Experimental Protocol (General Method Adaptation):

-

Starting Material: 5-Amino-3-methylisoxazole

-

Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).

-

Reaction Conditions: The reaction would likely be carried out at a controlled temperature, with monitoring by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction's completion.

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove any unreacted reagents and by-products. The crude product would then be purified using techniques like column chromatography or recrystallization to yield pure this compound.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of this compound.

Spectroscopic Data

Although specific spectra for this compound are not publicly available, typical spectroscopic data for related isoxazole derivatives can provide an indication of the expected signals. Researchers requiring definitive characterization should obtain analytical data from commercial suppliers or perform their own analyses.

Table 2: Expected Spectroscopic Data Ranges

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and isoxazole ring substituents. |

| ¹³C NMR | Resonances for the methyl carbon, the quaternary carbons of the isoxazole ring, and the carbon bearing the chlorine atom. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (132.55 g/mol ) and characteristic fragmentation patterns of the isoxazole ring. The isotopic pattern of chlorine would also be observable. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-Cl stretching. |

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]

Pharmaceutical Development

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound are of particular interest in the development of therapeutics for neurological disorders .

Potential Signaling Pathway Involvement: While direct evidence for the target of this compound is limited, related isoxazole-containing compounds have been investigated as antagonists for the metabotropic glutamate receptor 1 (mGluR1) . mGluR1 is implicated in neuronal excitability and synaptic plasticity, and its modulation is a promising strategy for the treatment of conditions such as neuropathic pain and anxiety.

Diagram 2: Role in a Potential Drug Discovery Workflow

Caption: A generalized workflow for developing mGluR1 antagonists.

Agrochemical Sector

In the field of crop protection, isoxazole derivatives have demonstrated efficacy as both herbicides and fungicides .

Mechanism of Action in Herbicides: A key target for some isoxazole-based herbicides is the enzyme protoporphyrinogen IX oxidase (PPO) . Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Diagram 3: Herbicide Mode of Action

Caption: Inhibition of the PPO enzyme by isoxazole-based herbicides.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique structural features provide a foundation for the synthesis of a wide array of functional molecules. Further research into its applications, particularly in the development of targeted therapies for neurological diseases and novel crop protection agents, is warranted. The availability of detailed synthetic protocols and comprehensive spectroscopic data in the public domain would undoubtedly accelerate its use in these critical areas of scientific innovation.

References

An In-depth Technical Guide to 5-Amino-4-chloro-3-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloro-3-methylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its unique structural features, including a reactive chlorinated isoxazole ring and a functional amino group, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-Amino-4-chloro-3-methylisoxazole, tailored for professionals in research and drug development. The compound is noted for its application as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of herbicides and pesticides.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Amino-4-chloro-3-methylisoxazole is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | [1] |

| Molecular Weight | 132.55 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 166964-09-6 | [1] |

| Predicted pKa | -2.44 ± 0.50 | [2] |

| Storage Conditions | 0-8°C, protect from light | [1][2] |

Experimental Protocols

Synthesis of Isoxazole Derivatives (General Workflow)

While a specific, detailed protocol for the synthesis of 5-Amino-4-chloro-3-methylisoxazole is not publicly available, a general multi-component reaction (MCR) approach is commonly employed for the synthesis of similar 5-aminoisoxazole derivatives. This workflow provides a conceptual basis for its synthesis.

Caption: General workflow for the synthesis of 5-aminoisoxazole derivatives.

Detailed Methodologies for Synthesis of Related Compounds:

A representative procedure for a one-pot multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives involves dissolving malononitrile, a substituted aromatic aldehyde, and hydroxylamine hydrochloride in isopropyl alcohol.[3] A Lewis acid catalyst, such as ceric ammonium nitrate, is gradually added, and the reaction mixture is refluxed for several hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction is quenched with cold water, neutralized with a sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.[3] The final product is then isolated and purified, for example, by vacuum distillation.[3]

Analytical Methods

The characterization and purity assessment of 5-Amino-4-chloro-3-methylisoxazole and related compounds typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with reports indicating ≥ 99% purity for commercially available 5-Amino-4-chloro-3-methylisoxazole.[1] For related isoxazole derivatives, LC-MS analysis is a common method for characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For related aminoisoxazoles, spectra are typically recorded in deuterated solvents like DMSO-d₆.[5]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For related isoxazole derivatives, techniques like APCI (Atmospheric Pressure Chemical Ionization) are employed.[5]

Caption: Standard analytical workflow for the characterization of synthesized isoxazoles.

Biological Activity and Applications

5-Amino-4-chloro-3-methylisoxazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility in biochemical research is primarily in the study of enzyme inhibition and receptor binding, which are fundamental processes in drug discovery.[1]

While specific signaling pathways involving 5-Amino-4-chloro-3-methylisoxazole are not detailed in the available literature, its role as a synthetic intermediate suggests that the final products derived from it are designed to interact with specific biological targets. The general logical relationship for its application in drug discovery is outlined below.

Caption: Logical flow of using 5-Amino-4-chloro-3-methylisoxazole in drug discovery.

Conclusion

5-Amino-4-chloro-3-methylisoxazole is a compound of significant interest to the pharmaceutical and agrochemical industries due to its versatile chemical nature. While a substantial amount of information regarding its basic properties and applications as a synthetic intermediate is available, there is a notable gap in the public domain concerning detailed experimental data on its physicochemical properties and specific biological mechanisms of action. This guide consolidates the currently available technical information and highlights areas where further research is needed to fully exploit the potential of this valuable molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-AMINO-4-CHLORO-3-METHYLISOXAZOLE manufacturers and suppliers in india [chemicalbook.com]

- 3. ajrcps.com [ajrcps.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a chlorinated isoxazole ring. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.[1] The presence of both an amino group and a chloro substituent allows for diverse functionalization, enabling its incorporation into a wide array of more complex molecules.[1]

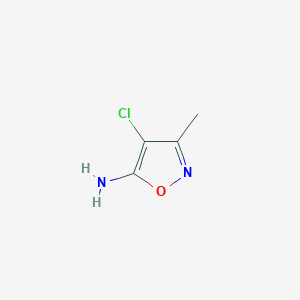

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative and identifying information for this compound is presented in the table below. While melting point, boiling point, and solubility data are not consistently reported in publicly available literature, the compound is generally described as an off-white solid.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₂O | [2][3] |

| Molecular Weight | 132.55 g/mol | [2][3] |

| CAS Number | 166964-09-6 | [2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) available commercially | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Reactivity

Detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. However, the synthesis of related aminoisoxazoles often involves the cyclization of precursors containing the requisite carbon and nitrogen framework, followed by chlorination or amination steps. The reactivity of this compound is centered around the amino group, which can be acylated, alkylated, or used in the formation of various heterocyclic systems. The chloro substituent can also participate in nucleophilic substitution reactions under specific conditions.

The general synthetic workflow for related isoxazole derivatives can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of substituted isoxazoles.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][4] Its applications are primarily in the following sectors:

-

Pharmaceutical Development: This compound is a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]

-

Agrochemicals: It is utilized in the development of new herbicides and pesticides.[1] The isoxazole ring is a common motif in many agrochemicals due to its favorable metabolic stability and biological activity.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique molecular structure allows for a wide range of chemical modifications, making it an important tool for medicinal and synthetic chemists. While detailed experimental data and protocols are not widely published, the available information highlights its importance as a foundational element for the synthesis of more complex, biologically active compounds. Further research into its synthesis and reactivity is likely to uncover new applications for this important molecule.

References

Spectroscopic and Spectrometric Profiling of 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of nitrogen and oxygen atoms in the isoxazole ring, combined with various substituents, imparts a diverse range of biological activities to these molecules. As a chemical intermediate, this compound serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] A thorough understanding of its structural and electronic properties, as determined by spectroscopic and spectrometric techniques, is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of data from commercially available sources and predictive analysis based on structurally related compounds. Detailed experimental protocols for acquiring such data are also provided.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| CAS Number | 166964-09-6 |

| Appearance | Off-white solid |

(Data sourced from commercial suppliers)[1]

Spectroscopic and Spectrometric Data

The following tables summarize the expected and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 10 - 15 | -CH₃ |

| ~ 100 - 110 | C4-Cl |

| ~ 150 - 160 | C3-CH₃ |

| ~ 160 - 170 | C5-NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| 3000 - 2850 | Medium | C-H stretch (methyl) |

| 1650 - 1600 | Strong | C=N stretch (isoxazole ring) |

| 1580 - 1500 | Medium | N-H bend (amine) |

| 1450 - 1350 | Medium | C-H bend (methyl) |

| 1300 - 1200 | Medium | C-O stretch (isoxazole ring) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 132/134 | High | [M]⁺, [M+2]⁺ (isotopic pattern for Cl) |

| 117/119 | Medium | [M-CH₃]⁺ |

| 99 | Medium | [M-Cl]⁺ |

| 71 | Medium | [M-Cl-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides information about the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Logical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The spectral and spectrometric data, even when predicted based on analogous structures, provide a foundational understanding of the chemical properties of this compound. This information is critical for its application in the synthesis of novel compounds with potential biological activity. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other similar molecules. A systematic workflow, from synthesis to characterization, ensures the reliable identification and purity assessment of such chemical entities, which is a cornerstone of modern drug discovery and development.

References

Navigating the Physicochemical Landscape of 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide to Solubility and Stability

For Immediate Release

Introduction

4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic amine whose utility in synthesis is noted by its suppliers.[1][2][3][4][5][6][7] The stability and solubility of such intermediates are paramount for consistent reaction outcomes, formulation development, and toxicological assessment. Understanding these properties is a critical step in the early stages of drug discovery and development. This guide details the standardized experimental procedures to thoroughly characterize the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | [1][2][4] |

| Molecular Weight | 132.55 g/mol | [1][2][4] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. A comprehensive solubility profile in various solvents is essential.

Qualitative Solubility

A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents of differing polarities.

Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following table outlines the data that should be collected.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in the desired units (e.g., g/L, mol/L).

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability.[8][9][10][11]

Table 3: Stability of this compound under Forced Degradation

| Stress Condition | Parameters | % Degradation | Major Degradation Products |

| Hydrolytic | 0.1 M HCl, 60°C, 24h | Data to be determined | To be identified |

| pH 7.4 Buffer, 60°C, 24h | Data to be determined | To be identified | |

| 0.1 M NaOH, 60°C, 24h | Data to be determined | To be identified | |

| Oxidative | 3% H₂O₂, RT, 24h | Data to be determined | To be identified |

| Thermal | 80°C, 48h (Solid State) | Data to be determined | To be identified |

| Photolytic | ICH Q1B exposure | Data to be determined | To be identified |

Experimental Protocols for Stability Assessment

The following workflows outline the general procedures for conducting forced degradation studies.

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Studies.

4.1.1. Hydrolytic Stability

-

Prepare solutions of the compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.

4.1.2. Oxidative Stability

-

Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction over time by taking samples at various intervals.

-

Analyze the samples by HPLC.

4.1.3. Thermal Stability

-

For solid-state stability, place the compound in a controlled temperature oven (e.g., 80°C).

-

For solution-state stability, prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.

-

Analyze samples at different time points.

4.1.4. Photostability

-

Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep control samples protected from light.

-

Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The isoxazole ring is known to be susceptible to thermal and hydrolytic cleavage.[12][13][14][15][16] The aromatic amine functionality is prone to oxidation and photodegradation.[17][18][19][20]

Proposed Degradation Pathways for this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-5-methyl-isoxazol-3-ylamine | 5819-39-6 | FAA81939 [biosynth.com]

- 3. 166964-09-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:166964-09-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. International Laboratory USA [intlab.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. biomedres.us [biomedres.us]

- 11. rjptonline.org [rjptonline.org]

- 12. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dl.edi-info.ir [dl.edi-info.ir]

- 18. researchgate.net [researchgate.net]

- 19. Photodegradation of aromatic amines by Ag-Tio2 photocatalyst [ris.ui.ac.ir]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine (CAS No. 166964-09-6), a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, commercial availability, and safety information. Furthermore, it presents a representative synthetic protocol and illustrates its general application in the drug discovery workflow. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to utilize this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a substituted isoxazole characterized by the presence of chloro, methyl, and amine functional groups. These features make it a valuable scaffold for the synthesis of more complex molecules.[1][2] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 166964-09-6 | [3][4][5] |

| Molecular Formula | C₄H₅ClN₂O | [3] |

| Molecular Weight | 132.55 g/mol | [3] |

| Appearance | White to off-white or yellow solid | [3][6] |

| Purity | ≥98.0% | [3] |

| Boiling Point | 245.1°C at 760 mmHg | [3] |

| Flash Point | 102°C | [3] |

| Density | 1.381 g/cm³ | [3] |

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Commercial Suppliers of this compound

| Supplier | Website |

| BLD Pharm | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Sunway Pharm Ltd | --INVALID-LINK-- |

| Guidechem | --INVALID-LINK-- |

| Finetech Industry Limited | --INVALID-LINK-- |

Safety Information

Appropriate safety precautions should be taken when handling this compound. The compound is typically supplied with a Safety Data Sheet (SDS) which should be consulted before use. General safety information is summarized in Table 3.

Table 3: GHS Hazard Information for this compound

| Hazard | Description |

| Pictogram | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its isoxazole core is a structural motif found in numerous biologically active compounds.[7][8] The presence of an amino group allows for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for screening and lead optimization in drug discovery.[1][7]

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

-

To a cooled solution of ethyl cyanoacetate and a suitable acetylating agent in an appropriate solvent, slowly add a non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) under an inert atmosphere.

-

Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) and stir for several hours.

-

Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by distillation or chromatography to yield ethyl 2-cyano-3-oxobutanoate.

Step 2: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylate

-

Dissolve the ethyl 2-cyano-3-oxobutanoate from Step 1 in a suitable alcohol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium ethoxide) to the solution.

-

Stir the mixture at room temperature for 24 hours to facilitate the cyclization reaction.

-

Remove the solvent under reduced pressure, and wash the resulting precipitate with water and dry to obtain ethyl 5-amino-3-methylisoxazole-4-carboxylate.[8]

Step 3: Hydrolysis of the Ester

-

Suspend the ethyl 5-amino-3-methylisoxazole-4-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours to hydrolyze the ester.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the precipitate to yield 5-amino-3-methylisoxazole-4-carboxylic acid.

Step 4: Chlorination

-

To a solution of 5-amino-3-methylisoxazole-4-carboxylic acid in a suitable solvent, add a chlorinating agent (e.g., N-chlorosuccinimide).

-

Heat the reaction mixture and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, remove the solvent, and purify the crude product by chromatography to yield this compound.

Visualizations

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, based on common isoxazole synthesis strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. 166964-09-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:166964-09-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. Page loading... [guidechem.com]

- 7. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive amino group and a chlorinated isoxazole ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the synonyms, chemical properties, and, where available, synthetic methodologies and biological applications related to this compound and its derivatives.

Chemical Identity and Synonyms

A clear identification of a chemical compound is fundamental for research and development. This compound is known by several alternative names in scientific literature and commercial catalogs.

| Primary Name | This compound |

| Synonyms | 5-Amino-4-chloro-3-methylisoxazole[1][2], 4-Chloro-3-methyl-5-isoxazolamine, 5-Isoxazolamine, 4-chloro-3-methyl-, 4-chloro-3-methyl-1,2-oxazol-5-amine[3], this compound, 4-CHLORO-3-METHYL-5-ISOXAZOLAMINE, 5-AMino-4-Chloro-3-Mythylisoxazole, 4-Chloro-3-Methyl-isoxazol-5-ylaMine |

| CAS Number | 166964-09-6 |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

Synthetic Approaches to Isoxazole Derivatives

A general workflow for the synthesis of substituted isoxazoles is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific validated protocol for this compound.

Caption: A generalized workflow for the synthesis of substituted isoxazol-5-amines.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various active compounds, with applications in both pharmaceutical and agrochemical research.[1][4]

Pharmaceutical Applications

Derivatives of this compound are explored for their potential as therapeutic agents. The isoxazole scaffold is a known pharmacophore present in numerous approved drugs. Research has indicated that compounds derived from this compound may be investigated for their roles as kinase inhibitors . Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel kinase inhibitors is a significant area of drug discovery.

The logical progression from this intermediate to a potential kinase inhibitor would involve its reaction with a suitable electrophile, such as a sulfonyl chloride or an activated carboxylic acid, to introduce functionalities that can interact with the kinase active site.

Caption: A conceptual workflow for developing kinase inhibitors from this compound.

Agrochemical Applications

In the field of agrochemicals, this intermediate is utilized in the synthesis of sulfonylurea herbicides .[1] Sulfonylureas are a class of herbicides known for their high efficacy at low application rates. The synthesis of such herbicides would likely involve the reaction of this compound with a sulfonyl isocyanate.

Experimental Protocols and Data

Detailed, publicly available experimental protocols for the synthesis and biological evaluation of derivatives of this compound are scarce. The following represents a generalized procedure for the synthesis of isoxazole derivatives, which may serve as a starting point for developing a specific protocol for the target molecule.

General Procedure for the Synthesis of Substituted Isoxazole Derivatives:

-

Step 1: Condensation. A mixture of a β-dicarbonyl compound (e.g., ethyl acetoacetate) and hydroxylamine hydrochloride is reacted in a suitable solvent, often in the presence of a base, to form the isoxazole ring.

-

Step 2: Halogenation. The resulting isoxazole derivative is then subjected to chlorination using a standard chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride).

-

Step 3: Amination. The chloro-substituted isoxazole is then reacted with an amino source to introduce the amino group at the 5-position.

Note: These are generalized steps and the specific reagents, reaction conditions (temperature, time, solvent), and purification methods would need to be optimized for the synthesis of this compound.

Quantitative Data

At present, there is a lack of publicly available, specific quantitative data (e.g., IC50 values, enzyme inhibition constants, herbicidal activity data) directly associated with derivatives of this compound. Researchers working with this intermediate would need to perform their own biological assays to determine the potency and efficacy of their synthesized compounds.

Conclusion

This compound is a chemical intermediate with significant potential in the development of new drugs and agrochemicals. While detailed experimental protocols and quantitative biological data for its direct derivatives are not widely published, the existing literature on isoxazole synthesis and its applications provides a strong foundation for further research. The versatility of its structure ensures that it will continue to be a valuable tool for medicinal and agricultural chemists. Further exploration into specific synthetic routes and the biological activities of its derivatives is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine (CAS No. 166964-09-6), a key heterocyclic intermediate in contemporary pharmaceutical synthesis. While a detailed historical record of its initial discovery is not publicly documented, its significance is intrinsically linked to the development of modern therapeutics, most notably the endothelin receptor antagonist, Sitaxentan. This document explores the historical context of the isoxazole scaffold, compiles available physicochemical data, outlines putative synthetic pathways based on established isoxazole chemistry, and details its pivotal role in drug development. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1] Its journey began in the late 19th and early 20th centuries with the pioneering work of German chemist Ludwig Claisen, who first synthesized the parent isoxazole in 1903. This foundational work paved the way for the exploration of isoxazole derivatives as pharmacophores.

The therapeutic potential of isoxazoles was realized with the advent of sulfa drugs. The incorporation of the isoxazole ring into sulfonamide antibiotics, such as sulfisoxazole, demonstrated its value as a bioisostere capable of modulating a compound's physicochemical properties and biological activity. Today, the isoxazole moiety is present in a wide array of approved drugs, highlighting its versatility and importance in modern drug discovery.[1]

Physicochemical Properties of this compound

This compound is a stable, off-white solid at room temperature. Its structure, featuring a chlorinated and methylated isoxazole ring with an amine functional group, makes it a versatile building block for further chemical modifications.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166964-09-6 | [2] |

| Molecular Formula | C₄H₅ClN₂O | [2] |

| Molecular Weight | 132.55 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 245.1°C at 760 mmHg | [2] |

| Density | 1.381 g/cm³ | [2] |

| Flash Point | 102°C | [2] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the literature, its structure suggests a synthesis route based on well-established isoxazole chemistry. The following represents a putative, generalized protocol based on the synthesis of analogous 5-aminoisoxazole derivatives.

General Synthetic Approach

The synthesis of substituted 5-aminoisoxazoles often involves a multi-step process starting from simple precursors. A common strategy involves the construction of the isoxazole ring followed by functional group manipulations.

Detailed Postulated Experimental Protocol

Step 1: Synthesis of 3-methylisoxazol-5-amine

A common precursor for substituted aminoisoxazoles is 3-amino-5-methylisoxazole. A preparation method involves the reaction of acetylacetonitrile with hydroxylamine under basic conditions.

-

Reaction: Acetylacetonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate).

-

Solvent: Typically an alcohol, such as methanol or ethanol.

-

Temperature: The reaction is often heated to reflux.

-

Workup: After cooling, the pH is adjusted to precipitate the product, which is then filtered, washed, and dried.

Step 2: Chlorination of the Isoxazole Ring

The introduction of a chlorine atom at the 4-position of the isoxazole ring can be achieved through electrophilic chlorination.

-

Reagent: A chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or chloroform is suitable.

-

Conditions: The reaction is typically run at or below room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Functional Group Interconversion (if necessary)

Depending on the specific intermediates formed, further steps to ensure the correct amine and methyl group positioning might be required.

Role in Drug Discovery and Development: The Synthesis of Sitaxentan

The primary documented application of this compound is as a crucial intermediate in the synthesis of Sitaxentan, a selective endothelin-A receptor antagonist formerly used for the treatment of pulmonary arterial hypertension.

Background: Endothelin Receptor Antagonists

Endothelins are potent vasoconstrictor peptides discovered in the late 1980s.[3][4][5][6][7] Their discovery spurred the development of endothelin receptor antagonists (ERAs) as therapeutic agents for cardiovascular diseases. Sitaxentan emerged from this research as a highly selective antagonist for the endothelin-A (ETA) receptor.

The Final Condensation Step in Sitaxentan Synthesis

The synthesis of Sitaxentan involves the condensation of this compound with a substituted thiophene sulfonyl chloride intermediate. This reaction forms the critical sulfonamide linkage of the final drug molecule.

-

Reactants: this compound and 2-[2-(6-methyl-2H-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonyl chloride.

-

Base: A non-nucleophilic base such as pyridine or sodium hydride is used to facilitate the reaction.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or pyridine are typically employed.

-

Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) may be used to accelerate the reaction.

This pivotal role as a late-stage intermediate underscores the industrial importance of this compound and the need for its efficient and high-purity synthesis.

Conclusion

This compound represents a specialized yet significant molecule in the landscape of pharmaceutical chemistry. While its own discovery and history are not extensively detailed, its identity is firmly established as a key building block in the synthesis of the endothelin receptor antagonist, Sitaxentan. The chemistry of its isoxazole core is rooted in over a century of research, demonstrating the enduring legacy of this heterocyclic scaffold. For drug development professionals, this compound serves as a case study in the importance of heterocyclic intermediates in the construction of complex, biologically active molecules. Future research may focus on leveraging this versatile intermediate for the development of new chemical entities targeting a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Historical review: Endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Reactivity of the Amino Group on 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its 5-amino group is pivotal for its application as a scaffold in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the potential reactivity of this amino group, covering its nucleophilicity, and its behavior in key chemical transformations including acylation, alkylation, and diazotization. While specific quantitative data for the title compound is scarce in publicly available literature, this guide draws upon data from closely related analogs and established principles of heterocyclic chemistry to provide a comprehensive overview for researchers.

Introduction

The isoxazole ring is a prominent feature in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and its metabolic stability. The presence of an amino group on the isoxazole core, as in this compound, offers a convenient handle for molecular elaboration and the introduction of diverse pharmacophoric elements. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Understanding the reactivity of the 5-amino group is crucial for designing efficient synthetic routes and novel molecular entities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 166964-09-6 | [3] |

| Molecular Formula | C₄H₅ClN₂O | [3] |

| Molecular Weight | 132.55 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [2] |

| Solubility | Soluble in most organic solvents. | General knowledge |

Reactivity of the 5-Amino Group

The reactivity of the amino group at the 5-position of the isoxazole ring is influenced by the electronic nature of the heterocyclic core and the substituents present. The isoxazole ring is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the exocyclic amino group.

Nucleophilicity and Basicity (pKa)

The lone pair of electrons on the nitrogen atom of the amino group is available for reaction with electrophiles. However, the electron-withdrawing nature of the isoxazole ring, and the adjacent nitrogen atom within the ring, can decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to aniline.

This reduced basicity implies that reactions requiring strong nucleophilicity of the amino group may necessitate the use of a base to deprotonate the amine or more reactive electrophiles.

Acylation Reactions

The amino group of this compound is expected to readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. These reactions are fundamental in drug development for introducing diverse side chains and modifying the pharmacokinetic properties of a lead compound.

General Workflow for Acylation:

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-methylisoxazol-5-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-Chloro-3-methylisoxazol-5-amine as a versatile building block in the synthesis of pharmaceutical agents. The following sections detail its application in the development of both antibacterial and neurological disorder-modulating compounds.

Application 1: Synthesis of Sulfamethoxazole - An Antibacterial Agent

This compound serves as a key precursor in the synthesis of sulfonamide antibiotics, most notably Sulfamethoxazole. The isoxazole moiety is a critical pharmacophore in this class of drugs. The following protocol outlines a representative synthesis of a sulfamethoxazole precursor.

Experimental Protocol: Synthesis of a Sulfamethoxazole Precursor

This protocol describes the reaction of an aminoisoxazole derivative with a benzenesulfonyl chloride to form the core structure of sulfamethoxazole.

Materials:

-

3-Amino-5-methylisoxazole (as a stand-in for a derivative of this compound for this representative synthesis)

-

4-Acetamidobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(5-methylisoxazol-3-yl)acetamide-4-sulfonamide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| N-(5-methylisoxazol-3-yl)acetamide-4-sulfonamide | C₁₁H₁₁N₃O₄S | 281.29 | 85-95 | 234-236 | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |

Signaling Pathway: Inhibition of Bacterial Folate Synthesis

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides and amino acids required for bacterial DNA, RNA, and protein synthesis.[5][6] By blocking this pathway, sulfamethoxazole exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.[2][7]

Caption: Inhibition of Dihydropteroate Synthase by Sulfamethoxazole.

Application 2: Synthesis of Isoxazole-Based Neurological Agents

The isoxazole scaffold is a privileged structure in the development of drugs targeting the central nervous system (CNS), including treatments for epilepsy and neurodegenerative diseases.[8][9] Derivatives of aminoisoxazoles have shown potential as modulators of AMPA receptors, which are critical for synaptic plasticity and neuronal communication.[1][5]

Experimental Protocol: Representative Synthesis of an AMPA Receptor Modulator Precursor

This protocol outlines a general method for the synthesis of a key intermediate that could be further elaborated into an AMPA receptor modulator.

Materials:

-

This compound

-

A suitable electrophile (e.g., an acyl chloride or alkyl halide)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

An appropriate solvent (e.g., dichloromethane, acetonitrile, or DMF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.2-2.0 eq) in the chosen solvent.

-

Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature) based on the reactivity of the electrophile.

-

Add the electrophile (1.1 eq) dropwise or portion-wise.

-

Stir the reaction mixture for a period of 2 to 24 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup by washing with acidic and basic solutions as needed to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |

| Representative N-acylated derivative | C₁₂H₁₂ClN₃O₂ | 265.70 | 70-90 | White to off-white solid | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |

| Representative N-alkylated derivative | C₁₁H₁₄ClN₃O | 243.70 | 60-80 | Pale yellow oil | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |

Signaling Pathway: Modulation of AMPA Receptor Activity

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Positive allosteric modulators (PAMs) of AMPA receptors bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate. This leads to increased cation influx (Na⁺ and Ca²⁺), resulting in neuronal depolarization and enhanced synaptic transmission. This mechanism is a promising target for treating cognitive and neurological disorders.

Caption: Positive Allosteric Modulation of AMPA Receptors.

References

- 1. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 6. Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]

- 8. researchgate.net [researchgate.net]

- 9. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

Application of 4-Chloro-3-methylisoxazol-5-amine in Agrochemical Development: A Detailed Overview

Introduction

4-Chloro-3-methylisoxazol-5-amine is a versatile chemical intermediate that plays a significant role in the development of novel agrochemicals.[1][2] Its unique structural features, including a reactive isoxazole ring substituted with a chlorine atom and an amino group, make it a valuable building block for the synthesis of a variety of pesticides, including herbicides and fungicides.[1][2] The presence of the isoxazole moiety is common in a range of biologically active compounds, and its derivatives have been extensively explored for their potential in crop protection. This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in the development of new agrochemical products, focusing on the use of this compound as a key starting material.

Application in Herbicide Development

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of sulfonamide herbicides. These herbicides are known for their efficacy in controlling a broad spectrum of weeds in various crops.

Synthesis of Isoxazolyl-Sulfonamide Herbicides

A key class of herbicides derived from this compound are the isoxazolyl-sulfonamides. These compounds are typically synthesized through a multi-step process that involves the reaction of the amine with a sulfonyl chloride derivative.

Experimental Protocol: Synthesis of a Representative Isoxazolyl-Sulfonamide Herbicide

This protocol describes a general procedure for the synthesis of an N-(4,6-dimethoxypyrimidin-2-yl)-N'-(4-chloro-3-methylisoxazol-5-yl)sulfonamide, a representative of this class of herbicides.

Materials:

-

This compound

-

2-(Chlorosulfonyl)-4,6-dimethoxypyrimidine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

-

Sulfonylation: Slowly add a solution of 2-(chlorosulfonyl)-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with 1M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazolyl-sulfonamide.

Logical Workflow for Isoxazolyl-Sulfonamide Herbicide Synthesis

Caption: Synthetic pathway for an isoxazolyl-sulfonamide herbicide.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Many sulfonamide herbicides, including those derived from isoxazoles, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.

Signaling Pathway of ALS-Inhibiting Herbicides

Caption: Mechanism of action of ALS-inhibiting herbicides.

Efficacy Data

The herbicidal efficacy of isoxazolyl-sulfonamides can be quantified by determining their half-maximal inhibitory concentration (IC50) against ALS and their effective dose for controlling specific weed species. While specific data for a commercial product directly synthesized from this compound is not publicly available, the following table presents representative data for analogous isoxazole-based ALS inhibitors against common weeds.

| Compound Class | Target Weed | IC50 (ALS) | Effective Dose (g/ha) |

| Isoxazolyl-Sulfonamide | Amaranthus retroflexus (Redroot Pigweed) | 10-50 nM | 20-100 |

| Isoxazolyl-Sulfonamide | Setaria faberi (Giant Foxtail) | 20-80 nM | 30-150 |

| Isoxazolyl-Sulfonamide | Abutilon theophrasti (Velvetleaf) | 15-60 nM | 25-120 |

Note: The data presented are representative values for the compound class and may vary for specific molecules.

Application in Fungicide Development

This compound can also serve as a precursor for the synthesis of fungicides. The isoxazole ring is a known pharmacophore in several antifungal agents.

Synthesis of Isoxazole-Based Fungicides

The synthesis of fungicides from this compound often involves the modification of the amino group to introduce other functional moieties that contribute to the antifungal activity.

Experimental Protocol: Synthesis of a Representative Isoxazole-Based Fungicide

This protocol outlines a general method for the synthesis of an N-(4-chloro-3-methylisoxazol-5-yl)benzamide derivative, a potential fungicide.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Isoxazole-Based Fungicide Synthesis

Caption: Synthesis workflow for a potential isoxazole-based fungicide.

Potential Mechanism of Action

The mechanism of action for isoxazole-based fungicides can vary depending on the overall structure of the molecule. Potential targets include enzymes involved in fungal cell wall biosynthesis, ergosterol biosynthesis, or cellular respiration. For instance, some isoxazole derivatives are known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial electron transport chain.

Efficacy Data

The antifungal efficacy of novel compounds is typically evaluated in vitro against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) is a common metric used to quantify their activity.

| Compound Class | Fungal Pathogen | MIC (µg/mL) |

| Isoxazole Carboxamide | Botrytis cinerea | 1 - 10 |

| Isoxazole Carboxamide | Fusarium graminearum | 5 - 25 |

| Isoxazole Carboxamide | Rhizoctonia solani | 2 - 15 |

Note: This data is illustrative for the class of compounds and specific values would need to be determined experimentally.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a new generation of agrochemicals. Its utility in the preparation of potent herbicides and fungicides highlights its importance in the ongoing search for effective and selective crop protection agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile building block in the development of innovative agrochemical solutions. Further research into the derivatization of this compound is likely to yield novel pesticides with improved efficacy and environmental profiles.

References

Application Notes and Protocols: 4-Chloro-3-methylisoxazol-5-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group on the isoxazole core, make it an attractive starting material for the synthesis of a diverse range of pharmacologically active compounds. The isoxazole scaffold itself is a well-established pharmacophore found in numerous approved drugs, known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chloro and amino functionalities on this core allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on the development of isoxazolo[5,4-d]pyrimidines as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.

Application: Synthesis of Isoxazolo[5,4-d]pyrimidine-based IDO1 Inhibitors

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibitory activity. However, recent studies have demonstrated its potential as a scaffold for inhibitors of other key enzymes, such as IDO1. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan, which is essential for the proliferation and activation of immune cells, particularly T-lymphocytes. This tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites result in the suppression of the host's anti-tumor immune response, allowing the tumor to evade immune surveillance. Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore T-cell function and enhance the efficacy of other immunotherapeutic agents.

This section outlines the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives from this compound and their evaluation as IDO1 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives against human IDO1.

| Compound ID | R¹ Substituent | R² Substituent | hIDO1 IC₅₀ (µM)[1] |

| 1 | p-trifluoromethylphenyl | H | > 50 |

| 2 | p-cyclohexylphenyl | H | > 50 |

| 3 | p-methoxyphenyl | H | > 50 |

| 4 (23) | p-trifluoromethylphenyl | 2-chloroacetamide | 8.5 |

| 5 (32) | p-cyclohexylphenyl | 2-chloroacetamide | 7.2 |

| 6 (20) | p-methoxyphenyl | 2-chloroacetamide | 10.1 |

| 7 (39) | p-methoxyphenyl | 2-bromoacetamide | 9.8 |

Note: The compound IDs in parentheses correspond to the numbering in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamides

This protocol describes the synthesis of the key intermediate, 3-aryl-5-aminoisoxazole-4-carboxamides, from aryl aldehydes. This intermediate is crucial for the subsequent construction of the isoxazolo[5,4-d]pyrimidine core.

Step 1: Synthesis of Aryl Aldoximes (6a-k) [1]

-

To a solution of the appropriate aryl aldehyde (1.0 eq) in a 2:5:1 mixture of THF/EtOH/H₂O, add hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the corresponding aldoxime.

Step 2: Synthesis of Hydroxyimidoyl Chlorides (7a-k) [1]

-

Dissolve the aryl aldoxime (1.0 eq) in anhydrous DMF.

-